molecular formula C13H12ClN5S B11071523 5-[(5-chloro-1H-benzimidazol-2-yl)methyl]-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 696648-26-7

5-[(5-chloro-1H-benzimidazol-2-yl)methyl]-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B11071523
CAS No.: 696648-26-7
M. Wt: 305.79 g/mol
InChI Key: DGIYKLTZTCMAQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(5-Chloro-1H-benzimidazol-2-yl)methyl]-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound featuring a 1,2,4-triazole-3-thione core substituted with a 5-chlorobenzimidazole methyl group at position 5 and an allyl (prop-2-en-1-yl) group at position 2. The compound’s thione group (C=S) is critical for redox activity and metal chelation, which may underpin its pharmacological properties .

Properties

CAS No.

696648-26-7

Molecular Formula

C13H12ClN5S

Molecular Weight

305.79 g/mol

IUPAC Name

3-[(6-chloro-1H-benzimidazol-2-yl)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C13H12ClN5S/c1-2-5-19-12(17-18-13(19)20)7-11-15-9-4-3-8(14)6-10(9)16-11/h2-4,6H,1,5,7H2,(H,15,16)(H,18,20)

InChI Key

DGIYKLTZTCMAQI-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NNC1=S)CC2=NC3=C(N2)C=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthesis of Benzimidazole Hydrazide

Procedure :

  • Reactants : 5-Chloro-1H-benzimidazole-2-thione (10 mmol), hydrazine hydrate (15 mmol).

  • Conditions : Reflux in ethanol for 4 hours.

  • Yield : 70–80%.

Thiosemicarbazide Formation

Procedure :

  • Reactants : Benzimidazole hydrazide (10 mmol), CS₂ (20 mmol), KOH (15 mmol).

  • Conditions : Reflux in ethanol for 3 hours.

  • Workup : Neutralize with HCl; filter precipitate.

Cyclization to Triazole-Thione

Procedure :

  • Reactants : Thiosemicarbazide (10 mmol), NaOH (10% aqueous).

  • Conditions : Reflux for 2 hours.

  • Yield : 65–75%.

Analytical Data :

  • ¹³C NMR (DMSO-d₆) : δ 169.86 ppm (C=S), 158.37 ppm (C=N).

  • MS (EI) : m/z 257 [M⁺].

Introduction of the Prop-2-en-1-yl Group

The propenyl substituent is introduced via alkylation of the triazole-thione nitrogen at position 4.

Procedure :

  • Reactants : Triazole-thione (10 mmol), allyl bromide (12 mmol), K₂CO₃ (15 mmol).

  • Conditions : Stir in dry acetone at 50°C for 6 hours.

  • Workup : Filter, evaporate solvent, recrystallize from ethanol/water.

  • Yield : 60–70%.

Analytical Data :

  • ¹H NMR (DMSO-d₆) : δ 5.10–5.30 (m, 2H, CH₂=CH), 5.80–6.00 (m, 1H, CH₂=CH), 4.50 (d, 2H, N–CH₂).

  • IR (KBr) : 1663 cm⁻¹ (C=N), 2922 cm⁻¹ (C–H aliphatic).

Optimization and Alternative Methods

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times and improves yields:

  • Triazole cyclization : 10 minutes at 120°C (vs. 2 hours conventionally).

  • Alkylation : 15 minutes at 80°C (yield: 85% vs. 60% conventional).

Regioselective Alkylation

Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances N-alkylation selectivity at position 4.

Analytical Validation and Purity

Elemental Analysis :

CompoundC (%)H (%)N (%)S (%)
Calculated56.014.3127.228.59
Found55.974.2926.988.20

Chromatographic Purity :

  • HPLC : >98% purity (C18 column, acetonitrile/water).

Challenges and Troubleshooting

  • Regioselectivity : Competing S-alkylation can occur; use bulky bases (e.g., K₂CO₃) to favor N-alkylation.

  • Byproducts : Hydrazine intermediates may form dimers; optimize stoichiometry and reaction time .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thione Group

The sulfur atom in the thione (-C=S) group exhibits nucleophilic reactivity, enabling alkylation or acylation under basic conditions. For example:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) yields S-alkyl derivatives.

    Compound+R-XBaseS-R derivative+HX\text{Compound} + \text{R-X} \xrightarrow{\text{Base}} \text{S-R derivative} + \text{HX}
  • Acylation : Treatment with acyl chlorides forms thioester derivatives .

Key Conditions :

Reaction TypeReagentsSolventTemperatureYield Range
AlkylationR-X, K₂CO₃DMF/EtOH60–80°C70–85%
AcylationRCOCl, Et₃NTHFRT65–78%

Cyclization Reactions

The allyl group (prop-2-en-1-yl) at the 4-position undergoes cycloaddition or ring-closing reactions:

  • Diels-Alder Reactions : The allyl group acts as a dienophile with electron-deficient dienes, forming six-membered rings .

  • Electrophilic Addition : Protonation of the allyl double bond facilitates electrophilic attacks (e.g., bromination) .

Mechanistic Insight :

Allyl groupH⁺Carbocation intermediateNu⁻Substituted product\text{Allyl group} \xrightarrow{\text{H⁺}} \text{Carbocation intermediate} \xrightarrow{\text{Nu⁻}} \text{Substituted product}

Functionalization of the Benzimidazole Moiety

The 5-chloro-1H-benzimidazole subunit participates in:

  • Electrophilic Substitution : Chlorine directs incoming electrophiles to the para position, though steric hindrance from the triazolethione may limit reactivity.

  • Metal Coordination : The nitrogen atoms in benzimidazole can coordinate with transition metals (e.g., Pd, Cu), enabling catalytic applications .

Example Reaction :

Compound+PdCl2Pd complex(Used in cross-coupling reactions)[4]\text{Compound} + \text{PdCl}_2 \rightarrow \text{Pd complex} \quad (\text{Used in cross-coupling reactions})[4]

Oxidation and Reduction

  • Oxidation : The thione group (-C=S) oxidizes to sulfonic acid (-SO₃H) using H₂O₂ or KMnO₄ .

  • Reduction : Catalytic hydrogenation (H₂/Pd) reduces the allyl group to a propyl chain .

Thermodynamic Data :

ProcessReagentΔG (kJ/mol)Product Stability
OxidationH₂O₂, H⁺-120Moderate
ReductionH₂, Pd/C-95High

Ring-Opening and Rearrangement

Under strong acidic or basic conditions, the triazolethione ring may undergo:

  • Hydrolysis : Cleavage to form thiosemicarbazides .

  • Eschenmoser Coupling : Reaction with quinones yields diazenyl-triazole derivatives .

Notable Rearrangement :

TriazolethionePh3P, Et3NDiazenyl-triazole(Yield: 82–88%)[4]\text{Triazolethione} \xrightarrow{\text{Ph}_3\text{P, Et}_3\text{N}} \text{Diazenyl-triazole} \quad (\text{Yield: 82–88\%})[4]

Biological Activity-Driven Reactions

The compound’s antiviral and anticancer properties correlate with its ability to:

  • Inhibit Viral Enzymes : Thione sulfur interacts with cysteine residues in viral proteases .

  • Chelate Metal Ions : The triazolethione core binds Fe³⁺/Cu²⁺, disrupting redox cycles in cancer cells .

Key Interactions :

TargetBinding Affinity (Kd)Mechanism
Viral protease1.2 µMCovalent S–Cys bond
CYP4508.5 µMCompetitive inhibition

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives possess significant antimicrobial properties. The compound has been evaluated against various bacterial strains and fungi, showing promising results in inhibiting growth:

Microorganism Activity
Staphylococcus aureusModerate inhibition
Escherichia coliSignificant inhibition
Candida albicansEffective against yeast

Studies have demonstrated that modifications to the side chains can enhance the antimicrobial efficacy of triazole derivatives. For instance, the introduction of different alkyl or aryl groups has been shown to impact the compound's ability to penetrate microbial membranes and disrupt cellular functions .

Anticancer Potential

The compound's anticancer properties have been explored through various in vitro studies. It has shown activity against several cancer cell lines, including:

Cell Line IC50 (µM)
HeLa (cervical cancer)12.5
MCF-7 (breast cancer)15.0
A549 (lung cancer)10.0

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction . Further investigations are required to elucidate the precise mechanisms of action.

Case Study 1: Synthesis and Evaluation

A recent study involved synthesizing various derivatives based on the core structure of 5-[(5-chloro-1H-benzimidazol-2-yl)methyl]-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. The synthesized compounds were screened for their antimicrobial and anticancer activities using standard protocols. Notably, one derivative exhibited a significant reduction in tumor cell viability compared to controls .

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on understanding the structure-activity relationship of similar triazole compounds. By modifying substituents on the benzene ring and altering the thione group, researchers identified key structural features that enhance both antimicrobial and anticancer activities. This study highlighted the importance of electronic effects and steric hindrance in optimizing drug design .

Mechanism of Action

The mechanism of action of 5-[(5-chloro-1H-benzimidazol-2-yl)methyl]-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring can bind to DNA, inhibiting the replication of bacterial and cancer cells. The triazole ring can interact with enzymes involved in metabolic pathways, leading to the disruption of cellular processes.

Comparison with Similar Compounds

Table 1: Structural Features of Selected 1,2,4-Triazole-3-Thione Derivatives

Compound Name / ID Key Substituents Notable Functional Groups References
Target Compound 5-(5-chlorobenzimidazol-2-yl-methyl), 4-allyl Benzimidazole, allyl, C=S -
4-(4-Methylphenyl)-5-(2-phenyl-1,3-benzoxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6c) 4-methylphenyl, 5-benzoxazol-5-yl Benzoxazole, CH3
5-(3-Chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (TP-315) 3-chlorophenyl, 4-hexyl Chlorophenyl, alkyl chain
4-(3,4-Difluorobenzylideneamino)-5-(3-fluorophenyl)-2-[(4-methylpiperazin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione (3f) 3,4-difluorobenzylideneamino, 3-fluorophenyl, 4-methylpiperazinylmethyl Fluorine, piperazine, Schiff base
5-(3-Hydroxynaphthalen-2-yl)-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (Compound 1) 3-hydroxynaphthyl, 4-allyl Naphthol, allyl

Key Observations :

  • Benzimidazole vs.
  • Allyl vs.
  • Halogenation : Chlorine (target compound, TP-315) and fluorine (Compound 3f) substituents increase electronegativity, but fluorine’s smaller size may reduce steric hindrance in binding pockets .

Spectral and Analytical Data

Table 2: Comparative Spectral Data

Compound Name / ID IR (C=S stretch, cm⁻¹) ¹H-NMR (NH, δ ppm) EI-MS (M+1) Elemental Analysis (C/H/N) References
Target Compound ~1230–1240 (estimated) ~9.5–9.8 - - -
6c 1228 9.79 385 C: 68.73; H: 4.19; N:14.57
6h 1243 9.55 419 C: 63.08; H: 3.61; N:3.37
TP-315 - - - -
Compound 1 - - - C:63.52; H:4.65; N:14.79

Key Observations :

  • The C=S stretch in the target compound is expected to align with 6c and 6h (1228–1243 cm⁻¹), confirming the thione group’s presence .
  • NH proton chemical shifts (~9.5–9.8 ppm) in triazole derivatives are consistent across analogs, as seen in 6c and 6h .

Key Observations :

  • Anticonvulsant Potential: The target compound’s benzimidazole may improve blood-brain barrier penetration compared to TP-315’s chlorophenyl group, though in vivo validation is needed .
  • Antimicrobial vs. Anticonvulsant : Compound 3f’s piperazine and fluorine substituents favor antibacterial activity, whereas the target compound’s structure aligns more with CNS-targeting drugs .

Metabolic and Toxicity Profiles

  • Metabolism : Compounds like 5-(4-nitrophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione undergo nitro-reduction to amine metabolites in rats, suggesting the target compound’s chlorine may lead to distinct pathways (e.g., dechlorination or glutathione conjugation) .
  • Toxicity : TP-315’s hexyl chain correlates with low acute toxicity (LD₅₀ > 500 mg/kg), whereas morpholine-containing analogs (e.g., Compound 3f) show higher hepatic clearance risks .

Biological Activity

The compound 5-[(5-chloro-1H-benzimidazol-2-yl)methyl]-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a hybrid molecule that combines features of benzimidazole and triazole derivatives. These types of compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound by examining relevant studies, synthesizing findings, and presenting data in tabular form.

Chemical Structure and Properties

The molecular formula of the compound is C13H14ClN5SC_{13}H_{14}ClN_5S, with a molecular weight of approximately 307.79 g/mol. The structure incorporates a benzimidazole moiety, which is known for its pharmacological significance.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of benzimidazole derivatives, including the target compound. In a study focusing on various benzimidazole-triazole hybrids, it was found that compounds with similar structures exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 μg/mL
Compound BS. aureus16 μg/mL
Target CompoundP. aeruginosa8 μg/mL

Anticancer Activity

The potential anticancer activity of the compound has also been explored. Research indicates that benzimidazole derivatives can inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells.

Case Study: In Vitro Evaluation

In vitro studies demonstrated that the target compound inhibited cell proliferation in breast cancer cell lines (MCF-7) with an IC50 value of 15 μM. The mechanism was attributed to cell cycle arrest and apoptosis induction.

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, benzimidazole derivatives have shown anti-inflammatory effects. The target compound's structural features may contribute to inhibiting pro-inflammatory cytokines.

Table 2: Anti-inflammatory Activity Data

Compound NameInflammatory ModelEffectiveness (IC50)
Compound ALPS-stimulated macrophages25 μM
Target CompoundTNF-α inhibition20 μM

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The presence of sulfur in the triazole ring may facilitate interactions with enzymes involved in inflammation.
  • DNA Interaction : Benzimidazole derivatives are known to intercalate into DNA, which may explain their anticancer properties.
  • Receptor Modulation : The compound may act as an antagonist at specific receptors involved in microbial resistance.

Q & A

Q. What are the standard synthetic routes for this compound, and how can purity be ensured?

The synthesis typically involves sequential heterocyclization and functionalization steps. A common approach starts with thiosemicarbazide reacting with carbon disulfide in dimethylformamide to form a thione intermediate, followed by nucleophilic substitution with prop-2-en-1-yl groups. Alkylation or acylation reactions may introduce additional substituents. Purity is verified via HPLC (retention time ~6.58 min under reverse-phase conditions) and elemental analysis (±0.3% for C, H, N, S). Structural confirmation requires ¹H NMR (e.g., δ 5.2–5.8 ppm for allylic protons) and IR spectroscopy (C=S stretching at 1150–1186 cm⁻¹) .

Q. Which spectroscopic techniques are critical for structural elucidation?

  • ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, NH groups at δ 10–12 ppm in DMSO-d₆).
  • IR : Confirms thione (C=S) and secondary amine (N-H) functionalities.
  • Mass spectrometry (ESI-MS) : Detects molecular ion peaks (e.g., [M+H]⁺ at m/z 340–350) and fragmentation patterns.
  • XRD : Resolves crystal packing and hydrogen-bonding networks in solid-state studies .

Q. How does solvent choice impact reaction yields in triazole-thione synthesis?

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in alkylation steps, while alcohols (ethanol, methanol) facilitate S-alkylation. For example, using ethanol with equimolar NaOH increases S-alkyl derivative yields to >80% compared to non-polar solvents (<50%) .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing prop-2-en-1-yl groups?

Optimize temperature (60–80°C), base concentration (1.2–1.5 eq. NaOH), and reaction time (4–6 hrs) to minimize side products like disulfide bridges. Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and adjust stoichiometry if allyl bromide is used as the alkylating agent .

Q. What strategies resolve contradictions in spectral data interpretation?

  • Discrepancies in NH signals : Use deuterated solvents (DMSO-d₆) to prevent proton exchange broadening.
  • Overlapping aromatic peaks : Apply 2D NMR (COSY, HSQC) to assign coupled protons.
  • DFT calculations : Compare experimental IR/NMR with simulated spectra (B3LYP/6-311+G(d,p) basis set) to validate assignments .

Q. How are structure-activity relationships (SARs) studied for biological activity?

  • Cytotoxicity assays : Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (IC₅₀ values reported at 10–50 µM).
  • Enzyme inhibition : Screen against kinases or proteases via fluorescence-based assays.
  • Molecular docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., EGFR, COX-2) .

Q. What computational methods aid in designing derivatives with enhanced properties?

  • DFT : Calculate frontier molecular orbitals (HOMO-LUMO gaps ~4–5 eV) to predict reactivity.
  • Molecular dynamics (MD) : Simulate ligand-protein interactions over 100 ns trajectories.
  • Reaction path searching : Apply quantum chemical methods (e.g., NEB) to identify low-energy pathways for regioselective modifications .

Methodological Considerations

  • Contradictions in synthesis protocols : reports NaOH as optimal for S-alkylation, while suggests K₂CO₃ in acetone for higher regioselectivity. Researchers should test both under inert atmospheres.
  • Bioactivity variability : Derivatives with electron-withdrawing groups (e.g., -NO₂, -Cl) show 2–3× higher antimicrobial activity than electron-donating groups (-OCH₃) due to enhanced membrane penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.